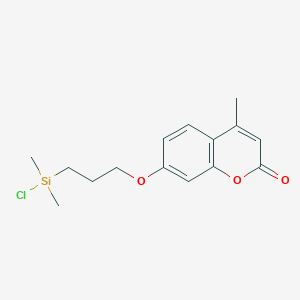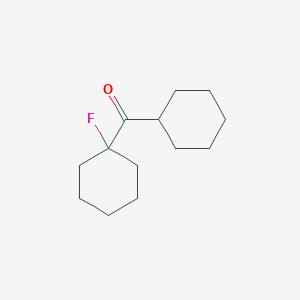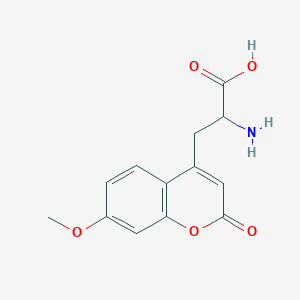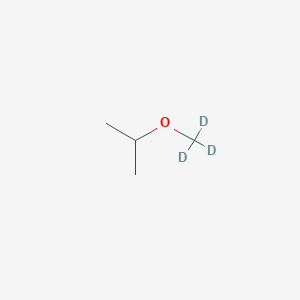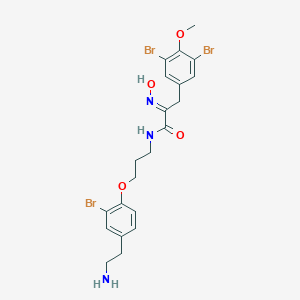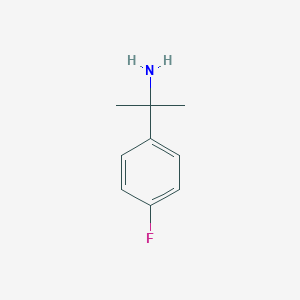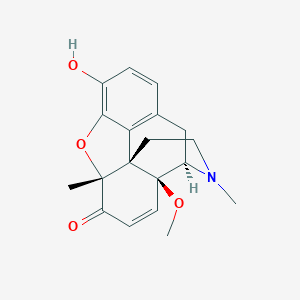
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is also known as BIM-8 or BIM-8 hydrochloride. It is a selective agonist for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes.
Mécanisme D'action
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride is a selective agonist for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological and pathological processes, including neuroprotection, inflammation, and pain. The activation of the sigma-1 receptor by 1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride leads to the modulation of various signaling pathways, which can result in the observed effects of this compound.
Biochemical and Physiological Effects
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects, which may be due to its ability to modulate calcium signaling and reduce oxidative stress. It has also been shown to have anti-inflammatory effects, which may be due to its ability to modulate cytokine production and inhibit the activation of inflammatory cells. Additionally, it has been shown to have analgesic effects, which may be due to its ability to modulate pain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a selective agonist for the sigma-1 receptor, which allows for the specific modulation of this receptor. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it may have off-target effects, which can complicate the interpretation of experimental results. Additionally, its effects may vary depending on the cell type or tissue being studied.
Orientations Futures
There are several future directions for the study of 1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride. One direction is the further exploration of its neuroprotective effects, and its potential applications in the treatment of neurodegenerative diseases. Another direction is the further exploration of its anti-inflammatory effects, and its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the potential side effects of this compound, and its safety for use in humans.
Méthodes De Synthèse
The synthesis of 1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride involves several steps. The starting material is 1,3-propanediol, which is reacted with 4-bromobenzyl chloride to form 1,3-propanediol bis(4-bromobenzyl ether). This intermediate is then reacted with 4-((dimethylamino)methyl)benzyl chloride to form 1,3-propanediol bis(4-((dimethylamino)methyl)benzyl ether). Finally, this compound is reacted with hydrochloric acid to form 1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride.
Applications De Recherche Scientifique
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride has been extensively studied for its potential applications in various fields. It has been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects, and it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have analgesic effects, and it may have potential applications in the treatment of pain.
Propriétés
Numéro CAS |
133550-81-9 |
|---|---|
Nom du produit |
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride |
Formule moléculaire |
C17H22ClNO2 |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
2-methyl-2-[(4-phenylphenyl)methylamino]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-17(12-19,13-20)18-11-14-7-9-16(10-8-14)15-5-3-2-4-6-15;/h2-10,18-20H,11-13H2,1H3;1H |
Clé InChI |
ARIHBQJAVXAJBX-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
SMILES canonique |
CC(CO)(CO)NCC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
Autres numéros CAS |
133550-81-9 |
Synonymes |
2-methyl-2-[(4-phenylphenyl)methylamino]propane-1,3-diol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



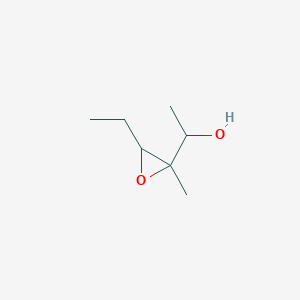
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)
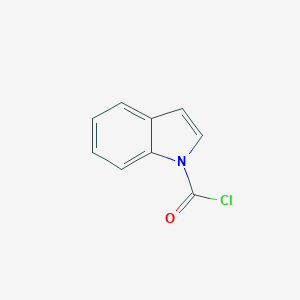
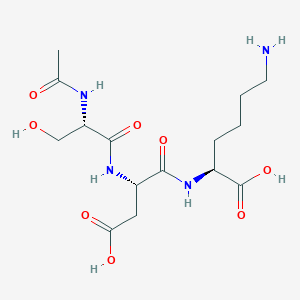

![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)

